N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(11-2-1-4-18-11)14-9-6-13-15(7-9)10-3-5-17-8-10/h1-2,4,6-7,10H,3,5,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXGXJSGTSSVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation via Cyclocondensation
Pyrazole rings are classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For Intermediate A, the tetrahydrofuran-3-yl group is introduced through N-alkylation post-cyclization. A representative protocol involves:
- Cyclization of 1,3-diketone precursors : Reaction of acetylacetone derivatives with hydrazine hydrate in ethanol yields 1H-pyrazol-4-amine.
- Regioselective N-alkylation : Treatment of the pyrazole with tetrahydrofuran-3-yl methanesulfonate under basic conditions (NaH/DMF) facilitates alkylation at the N1 position.
Key Optimization :
Alternative Route: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction offers a stereoretentive pathway for introducing the tetrahydrofuran-3-yl group. Using tetrahydrofuran-3-ol , diisopropyl azodicarboxylate (DIAD), and triphenylphosphine in THF, the pyrazole NH undergoes alkylation at 0–25°C. While yields are moderate (60–70%), this method avoids pre-functionalized leaving groups.
Synthesis of Furan-2-Carbonyl Chloride
Activation of furan-2-carboxylic acid is critical for amide bond formation. Two predominant methods are employed:
Thionyl Chloride-Mediated Acyl Chloride Formation
Treatment of furan-2-carboxylic acid with excess thionyl chloride (SOCl2) under reflux (70°C, 2 h) provides the acyl chloride in near-quantitative yield. Excess SOCl2 is removed via distillation, and the product is used directly in subsequent steps.
Oxalyl Chloride Activation
For acid-sensitive substrates, oxalyl chloride (1.2 equiv) with catalytic DMF in dichloromethane (0°C, 1 h) offers milder conditions, yielding 90–95% conversion.
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Reaction
Reaction of Intermediate A with furan-2-carbonyl chloride in a biphasic system (H2O/CH2Cl2) using triethylamine as a base achieves 75–80% yields. However, hydrolysis side products necessitate careful pH control.
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF at 25°C enhances amidation efficiency (90–95% yield). This method minimizes racemization and is scalable for gram-scale synthesis.
Comparative Data :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | H2O/CH2Cl2, TEA, 0°C | 78 | 92 |
| EDCl/HOBt | DMF, rt, 12 h | 94 | 98 |
| Acyl chloride/NEt3 | CH2Cl2, 0°C → rt | 85 | 95 |
Integrated Synthetic Pathway
The optimal route combines efficiency and scalability:
- Pyrazole alkylation : NaH-mediated N-alkylation of 1H-pyrazol-4-amine with tetrahydrofuran-3-yl mesylate (82% yield).
- Acyl chloride formation : SOCl2 activation of furan-2-carboxylic acid (98% yield).
- EDCl/HOBt coupling : Reaction of Intermediate A with furan-2-carbonyl chloride (93% yield).
Total yield : 82% × 98% × 93% ≈ 74.5%
Analytical Characterization and Validation
Critical characterization data for the final compound include:
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
Medicinal Chemistry
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : Its structural similarity to known anticancer agents has prompted research into its potential as an anticancer drug. Mechanistic studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells.
The compound interacts with various molecular targets, modulating their activity through:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in key metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
- Receptor Modulation : Its ability to bind to specific receptors suggests potential applications in treating conditions like depression or anxiety.
Case Studies
Several studies have documented the biological activities and potential therapeutic applications of N-(1-(tetrahydrofuran-3-y)-1H-pyrazol-4-y)furan-2-carboxamide:
- Antimicrobial Studies : Research published in PMC indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria .
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural Analog: Thiophene vs. Furan Substitution
Compound : N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide (CAS 1796947-92-6)
- Molecular Formula : C₁₂H₁₃N₃O₂S
- Molecular Weight : 263.32 g/mol
- Key Features : Replaces furan-2-carboxamide with thiophene-2-carboxamide.
- Solubility: Thiophene’s hydrophobicity may reduce aqueous solubility relative to furan derivatives. Synthetic Accessibility: Thiophene incorporation often requires specialized reagents (e.g., Lawesson’s reagent), whereas furan derivatives are more straightforward to functionalize .
Structural Analog: Benzo[d]thiazol and Tetrahydrofuran-2-yl Substitution
Compound : 1-Ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide (CAS 1170885-57-0)
- Molecular Formula : C₂₁H₂₆N₄O₂S
- Molecular Weight : 398.50 g/mol
- Key Features : Incorporates a benzo[d]thiazol group and tetrahydrofuran-2-ylmethyl substitution.
- Stereochemistry: Tetrahydrofuran-2-yl vs. 3-yl substitution alters spatial orientation, impacting interactions with chiral binding sites.
Structural Analog: Pyridine Substitution
Compound : N-(1H-Pyrazol-4-yl)pyridine-4-carboxamide (from )
- Key Features : Replaces tetrahydrofuran-3-yl with pyridine-4-carboxamide.
- Comparison: Basicity: Pyridine’s nitrogen increases basicity (pKa ~5) compared to tetrahydrofuran’s neutral oxygen, affecting protonation states under physiological conditions. Hydrogen Bonding: Pyridine can act as both hydrogen bond acceptor and donor, whereas tetrahydrofuran primarily serves as an acceptor.
Comparative Data Table
Research Findings and Implications
- Antimicrobial Activity: highlights that 1,3,4-thiadiazole derivatives with pyrazole moieties exhibit notable antimicrobial activity. While the main compound lacks thiadiazole, its furan and pyrazole groups may similarly disrupt microbial cell walls or enzymatic processes .
- Synthetic Routes : Analogous compounds (e.g., and ) are synthesized via hydrazone coupling or nucleophilic substitution, suggesting feasible pathways for the main compound’s production.
Biological Activity
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis methods, and case studies highlighting its pharmacological potential.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a furan ring and a pyrazole moiety. Its molecular formula is with a molecular weight of 247.25 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₃ |
| Molecular Weight | 247.25 g/mol |
| CAS Number | 1797086-38-4 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
- Attachment of the Tetrahydrofuran Moiety : The pyrazole derivative reacts with tetrahydrofuran-3-yl halide in the presence of a base.
- Formation of the Furan Carboxamide : The final step involves the reaction with furan-2-carboxylic acid chloride .
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Enzymes : It may inhibit or modulate enzyme activity, influencing metabolic pathways.
- Receptors : Interaction with specific receptors can lead to physiological effects such as anti-inflammatory responses.
Research indicates that compounds similar to this compound exhibit activities against oxidative stress and inflammation pathways .
Antitumor Activity
Studies have shown that pyrazole derivatives possess significant antitumor properties. For instance, certain derivatives have demonstrated inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer progression .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest it exhibits moderate to excellent activity against various pathogens, making it a candidate for further development in infectious disease treatment .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation .
Study 1: Antitumor Efficacy
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound displayed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- The compound can be synthesized via multi-step reactions involving (i) functionalization of the tetrahydrofuran-3-yl group onto the pyrazole ring and (ii) coupling with furan-2-carboxamide. Sequential strategies like Ullmann coupling or Buchwald-Hartwig amidation (for pyrazole substitution) followed by carboxamide formation via activated esters (e.g., HATU/DCC-mediated coupling) are common .
- Optimization: Use design of experiments (DoE) to vary solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd catalysts for coupling steps). Monitor purity via HPLC and adjust stoichiometry of reagents to minimize by-products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-4 linkage to tetrahydrofuran, furan carbonyl resonance at ~160 ppm) .
- X-ray crystallography : Resolve stereochemistry of the tetrahydrofuran ring (3R or 3S configuration) and confirm intramolecular hydrogen bonding between the amide NH and furan oxygen. Use SHELXL for refinement .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~318.12 g/mol) and detect fragmentation patterns .
Q. How can preliminary biological activity screening be designed to assess this compound’s therapeutic potential?
- In vitro assays : Test against kinase targets (e.g., MET exon 14 skipping mutants, as seen in structurally related pyrazole-carboxamides ) or antimicrobial activity using MIC assays (E. coli, B. mycoides) .
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for proteins like DNA polymerase (reference: docking scores from antiviral studies on similar furan-carboxamides ).
Advanced Research Questions
Q. What computational strategies can predict binding modes and selectivity of this compound against biological targets?
- Perform molecular docking (AutoDock Vina, Glide) using crystal structures of targets like MET kinase (PDB: 3H6) or viral polymerases. Validate with MD simulations (AMBER/GROMACS) to assess stability of ligand-protein interactions .
- Calculate binding free energies (MM-PBSA/GBSA) and compare with experimental IC50 values to refine predictive models .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Modify substituents : Replace tetrahydrofuran with morpholine (increased solubility) or vary pyrazole substituents (e.g., 3-methyl vs. 3-fluoro) to assess impact on potency .
- Bioisosteric replacements : Substitute the furan ring with thiophene (improved metabolic stability) or triazole (enhanced hydrogen bonding) .
- Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
Q. What experimental approaches resolve contradictions in bioactivity data across different assays?
- Assay validation : Replicate results in orthogonal assays (e.g., SPR vs. enzymatic inhibition) to confirm target engagement .
- Off-target profiling : Screen against panels of kinases or GPCRs to identify polypharmacology. Use kinome-wide profiling tools (e.g., KINOMEscan) .
- Metabolic stability testing : Assess liver microsome half-life to determine if discrepancies arise from rapid degradation in certain assays .
Q. How do the tetrahydrofuran and furan moieties influence the compound’s pharmacokinetic properties?
- LogP calculations : The tetrahydrofuran ring reduces LogP (increased hydrophilicity) compared to purely aromatic analogs, improving aqueous solubility .
- Metabolism studies : Use CYP450 inhibition assays (e.g., CYP3A4/2D6) to evaluate oxidative metabolism of the furan ring. Monitor for reactive metabolite formation via trapping assays .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
